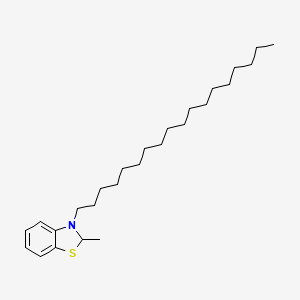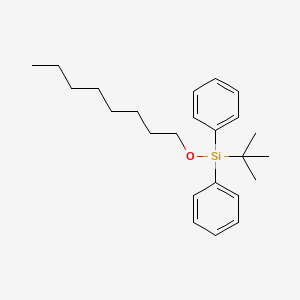
Silane, (1,1-dimethylethyl)(octyloxy)diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (1,1-dimethylethyl)(octyloxy)diphenyl-: is a chemical compound with the molecular formula C28H40OSi . It is a type of organosilicon compound that features a silicon atom bonded to two phenyl groups, an octyloxy group, and a tert-butyl group. This compound is known for its applications in various fields, including materials science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (1,1-dimethylethyl)(octyloxy)diphenyl- typically involves the reaction of diphenylsilane with tert-butyl chloride and octanol in the presence of a catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Platinum or palladium-based catalysts
Solvent: Toluene or hexane
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Silane, (1,1-dimethylethyl)(octyloxy)diphenyl- can undergo oxidation reactions to form silanols or siloxanes.
Reduction: This compound can be reduced to form simpler silanes or silanols.
Substitution: It can participate in substitution reactions where the octyloxy or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkyl halides
Major Products:
Oxidation: Silanols, siloxanes
Reduction: Simpler silanes, silanols
Substitution: Various substituted silanes
Scientific Research Applications
Chemistry: Silane, (1,1-dimethylethyl)(octyloxy)diphenyl- is used as a precursor in the synthesis of advanced materials, including polymers and coatings. It is also employed in the development of novel catalysts for organic reactions.
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance biocompatibility. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with various biomolecules.
Industry: In the industrial sector, Silane, (1,1-dimethylethyl)(octyloxy)diphenyl- is used in the production of adhesives, sealants, and coatings. Its ability to improve the adhesion properties of surfaces makes it valuable in the automotive and construction industries.
Mechanism of Action
The mechanism of action of Silane, (1,1-dimethylethyl)(octyloxy)diphenyl- involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can interact with oxygen, nitrogen, and carbon atoms, leading to the formation of stable siloxane or silane bonds. These interactions are crucial in its applications as a surface modifier and in the synthesis of advanced materials.
Comparison with Similar Compounds
- Silane, chloro(1,1-dimethylethyl)diphenyl-
- Silane, (1,1-dimethylethyl)dimethyl(octyloxy)-
- Silane, (1,1-dimethylethyl)(octyloxy)diphenyl-
Comparison:
- Silane, chloro(1,1-dimethylethyl)diphenyl- is similar in structure but contains a chlorine atom instead of an octyloxy group. This difference affects its reactivity and applications.
- Silane, (1,1-dimethylethyl)dimethyl(octyloxy)- has two methyl groups instead of phenyl groups, which alters its chemical properties and potential uses.
- Silane, (1,1-dimethylethyl)(octyloxy)diphenyl- is unique due to the presence of both phenyl and octyloxy groups, providing a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
CAS No. |
117785-61-2 |
|---|---|
Molecular Formula |
C24H36OSi |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
tert-butyl-octoxy-diphenylsilane |
InChI |
InChI=1S/C24H36OSi/c1-5-6-7-8-9-16-21-25-26(24(2,3)4,22-17-12-10-13-18-22)23-19-14-11-15-20-23/h10-15,17-20H,5-9,16,21H2,1-4H3 |
InChI Key |
NISRQVXTOZLTQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


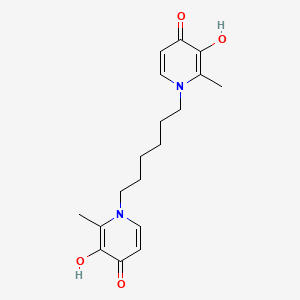
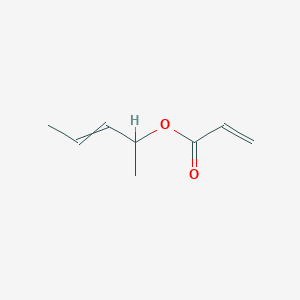
![Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14285120.png)
sulfanylidene-lambda~5~-phosphane](/img/structure/B14285124.png)



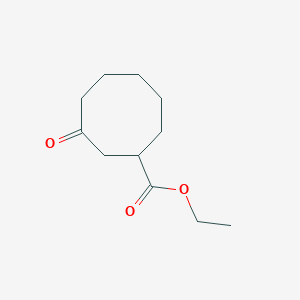
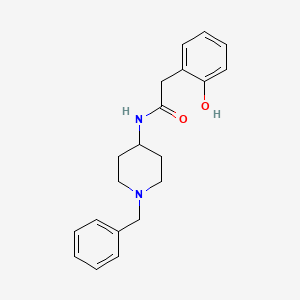
![Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]-](/img/structure/B14285174.png)

